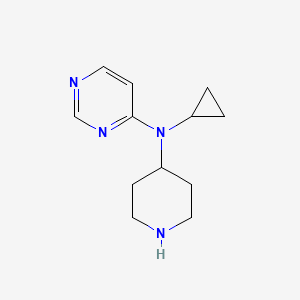

N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine

CAS No.: 1781768-10-2

Cat. No.: VC2879645

Molecular Formula: C12H18N4

Molecular Weight: 218.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1781768-10-2 |

|---|---|

| Molecular Formula | C12H18N4 |

| Molecular Weight | 218.3 g/mol |

| IUPAC Name | N-cyclopropyl-N-piperidin-4-ylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C12H18N4/c1-2-10(1)16(11-3-6-13-7-4-11)12-5-8-14-9-15-12/h5,8-11,13H,1-4,6-7H2 |

| Standard InChI Key | FSNXNVCIDYHMNN-UHFFFAOYSA-N |

| SMILES | C1CC1N(C2CCNCC2)C3=NC=NC=C3 |

| Canonical SMILES | C1CC1N(C2CCNCC2)C3=NC=NC=C3 |

Introduction

Chemical Structure and Properties

N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine features a pyrimidine ring with an amine functionality at the 4-position, which is disubstituted with both a cyclopropyl group and a piperidin-4-yl moiety. The compound integrates three pharmacophores of interest: the pyrimidine heterocycle, the cyclopropyl group, and the piperidine ring system.

The structural characteristics of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine can be compared with similar compounds found in the literature. For instance, the related compound N-cyclopropyl-N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine has a molecular weight of 340.4 g/mol and contains an additional 4-fluorobenzoyl substituent on the piperidine nitrogen . This suggests that our target compound would have a lower molecular weight due to the absence of this substituent.

Based on structural analysis and comparison with related compounds, the following physicochemical properties can be inferred:

| Property | Value |

|---|---|

| Molecular Formula | C12H18N4 |

| Approximate Molecular Weight | 218.3 g/mol |

| Physical State | Likely a crystalline solid |

| Solubility | Predicted to be soluble in polar organic solvents |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0-1 (depending on protonation state) |

Biological Activity and Mechanism of Action

The biological profile of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine can be partially inferred from structurally related compounds. Molecules containing the cyclopropyl-amino-pyrimidine scaffold have demonstrated various biological activities in previous studies.

Compounds with similar structural features have shown potential as enzyme inhibitors. For example, certain pyrimidine derivatives act as c-Jun N-terminal kinase inhibitors . Additionally, the cyclopropyl group often contributes to favorable pharmacokinetic properties in medicinal compounds, while also potentially enhancing binding affinity to biological targets.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine requires examination of how structural modifications affect biological activity. Based on studies of related compounds, several key insights emerge:

The cyclopropyl group, present in N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine, may provide unique binding characteristics. In related compounds, cyclopropyl substituents have been associated with enhanced metabolic stability and improved pharmacokinetic properties.

The following table summarizes potential SAR considerations for N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine:

| Structural Component | Potential Effect on Activity |

|---|---|

| Pyrimidine core | Provides a rigid scaffold for positioning key functional groups |

| Cyclopropyl group | May enhance metabolic stability and contribute to binding in lipophilic pockets |

| Piperidine ring | Offers conformational constraint that could enhance target selectivity |

| Position of substitution (4-position) | May influence interaction with specific binding sites |

Comparative Analysis with Related Compounds

Comparing N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine with structurally related compounds provides insights into its potential properties and applications. The following table presents a comparison with several related compounds found in the literature:

This comparison reveals that while N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine shares common structural elements with these compounds, it represents a unique chemical entity with potentially distinct pharmacological properties.

Future Research Directions

Based on the analysis of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine and related compounds, several promising research directions emerge:

-

Optimization of synthetic routes to improve yield and scalability

-

Comprehensive biological screening to identify potential therapeutic applications

-

Development of structure-activity relationships through systematic modification of the base structure

-

Investigation of binding modes with potential biological targets through computational modeling and X-ray crystallography

-

Exploration of metabolic stability and pharmacokinetic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume